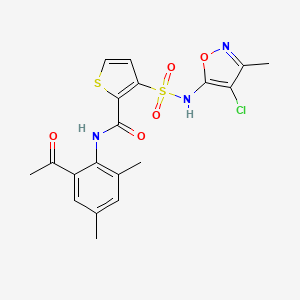

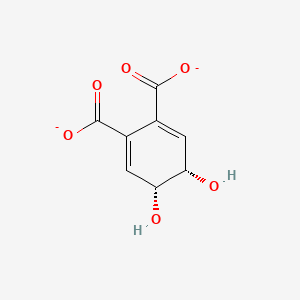

![molecular formula C40H50N8O6 B1243476 (1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)

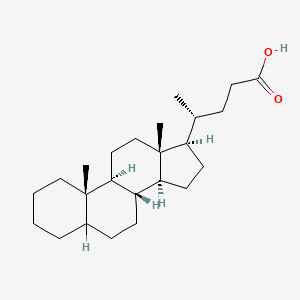

(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-365,209 ist ein cyclisches Hexapeptid, das als Oxytocin-Rezeptor-Antagonist wirkt. Es ist von einem Naturprodukt abgeleitet, das aus dem Bakterium Streptomyces isoliert wurde.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-365,209 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Cyclisierung bestimmter Aminosäuren beinhalten. Die Synthese umfasst typischerweise die folgenden Schritte:

Peptidbindungsbildung: Der erste Schritt beinhaltet die Bildung von Peptidbindungen zwischen den Aminosäuren.

Cyclisierung: Das lineare Peptid wird dann cyclisiert, um die Hexapeptid-Ringstruktur zu bilden.

Reinigung: Das Endprodukt wird mit chromatografischen Verfahren gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von L-365,209 beinhaltet Fermentationsprozesse unter Verwendung von Streptomyces-Kulturen. Das Bakterium wird unter bestimmten Bedingungen kultiviert, um die gewünschte Verbindung zu produzieren, die dann extrahiert und für die weitere Verwendung gereinigt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-365,209 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre Struktur und Aktivität verändern können.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten und die Wirksamkeit der Verbindung beeinflussen.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen im Molekül modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit L-365,209 verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich bestimmter Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von L-365,209 erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben können .

Wissenschaftliche Forschungsanwendungen

L-365,209 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakologie: Es wird verwendet, um die Rolle von Oxytocin in verschiedenen physiologischen Prozessen zu untersuchen und um potenzielle Therapeutika für Erkrankungen im Zusammenhang mit Oxytocin-Dysregulation zu entwickeln.

Biologie: Die Verbindung wird in der biologischen Forschung verwendet, um die Mechanismen der Oxytocin-Rezeptor-Signalgebung und ihre Auswirkungen auf zelluläre Funktionen zu untersuchen.

Wirkmechanismus

L-365,209 übt seine Wirkung aus, indem es an Oxytocin-Rezeptoren bindet und deren Aktivität hemmt. Dies verhindert, dass Oxytocin seine physiologischen Wirkungen wie Uteruskontraktionen und Milchejektion ausübt. Der Wirkmechanismus der Verbindung beinhaltet die Blockierung der Signalwege, die durch Oxytocin-Rezeptoren aktiviert werden, wodurch die nachgeschalteten Wirkungen von Oxytocin reduziert werden .

Wirkmechanismus

L-365,209 exerts its effects by binding to oxytocin receptors and inhibiting their activity. This prevents oxytocin from exerting its physiological effects, such as uterine contractions and milk ejection. The compound’s mechanism of action involves blocking the signaling pathways activated by oxytocin receptors, thereby reducing the downstream effects of oxytocin .

Vergleich Mit ähnlichen Verbindungen

L-365,209 ist einzigartig unter den Oxytocin-Rezeptor-Antagonisten aufgrund seiner hohen Affinität und Selektivität für den Oxytocin-Rezeptor. Ähnliche Verbindungen umfassen:

L-368,899: Ein weiterer Oxytocin-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

Atosiban: Ein nicht-peptidischer Oxytocin-Rezeptor-Antagonist, der klinisch zur Behandlung von Frühgeburten eingesetzt wird.

Retosiban: Ein selektiver Oxytocin-Rezeptor-Antagonist, der für seine potenziellen therapeutischen Anwendungen untersucht wird

L-365,209 zeichnet sich durch seine cyclische Hexapeptidstruktur aus, die zu seiner Potenz und Selektivität beiträgt .

Eigenschaften

Molekularformel |

C40H50N8O6 |

|---|---|

Molekulargewicht |

738.9 g/mol |

IUPAC-Name |

(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |

InChI |

InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49)/t26-,29+,30-,31-,32+,33+,34-/m0/s1 |

InChI-Schlüssel |

IFHSSGUGRIXWQU-NSTWBPGMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N2[C@H](CCC=N2)C(=O)N3[C@@H](CCC=N3)C(=O)N([C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |

Kanonische SMILES |

CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |

Synonyme |

cyclo(Ile-2,3,4,5-tetrahydro-3-pyridazincecarbonyl-2,3,4,5-tetrahydro-3-pyridazinecarbonyl-N-Me-Phe-Pro-Phe) L 365,209 L 365209 L-365209 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)

![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)

![6-[2-(2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1243401.png)

![(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1243412.png)

![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)